molecular formula C10H14N6O3 B3060911 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- CAS No. 116002-29-0

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-

Cat. No.: B3060911
CAS No.: 116002-29-0
M. Wt: 266.26 g/mol
InChI Key: NOLHIMIFXOBLFF-HSUXUTPPSA-N
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Description

The compound 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- (CAS: 24649-67-0; molecular formula: C₁₀H₁₄N₆O₄) is a nucleoside analog characterized by a 2,6-diaminopurine base linked to a 2-deoxy-beta-D-threo-pentofuranosyl sugar moiety. The "threo" designation indicates the stereochemical configuration of the sugar, distinguishing it from arabinofuranosyl or ribofuranosyl derivatives.

Properties

IUPAC Name

(2R,3R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLHIMIFXOBLFF-HSUXUTPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151266
Record name 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116002-29-0
Record name 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116002290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- typically involves the condensation of adenine with a protected form of 2-deoxy-D-ribose. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with 2-deoxy-D-ribose derivatives under acidic conditions . The reaction is followed by deprotection steps to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and nucleoside hydrolases are used to catalyze the formation of 2’-deoxyadenosine from adenine and 2-deoxy-D-ribose .

Chemical Reactions Analysis

Types of Reactions

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- involves its incorporation into DNA during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sugar Modifications

2'-Deoxyadenosine
  • Structure: Features a 2'-deoxyribose sugar instead of the arabinose or ribose moiety.
  • Biological Implication: 2'-Deoxyadenosine is incorporated into DNA, while arabinose analogs (e.g., vidarabine) exhibit antiviral activity by inhibiting viral DNA polymerase .
9-(β-D-Arabinofuranosyl)-2,6-diaminopurine (2-Aminoadenosine, CAS: 19768-89-9)
  • Structure: Shares the 2,6-diaminopurine base but has an arabinofuranosyl sugar.
  • Key Difference: The arabinose sugar’s 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl, altering steric interactions with enzymes or receptors compared to the target compound’s threo-pentofuranosyl sugar .
  • Physicochemical Data :
    • Topological Polar Surface Area (TPSA) : 142 Ų (vs. 132 Ų for the target compound due to reduced hydroxyl groups) .
    • LogP : ~0.5 (estimated), suggesting moderate lipophilicity .

Base Modifications

N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine (4l)
  • Structure : Synthetic derivative with bulky N2-benzyl and N6-(4-methoxybenzyl) substituents.
  • Key Difference : The benzyl groups increase steric bulk and lipophilicity (LogP > 3), enhancing cytotoxicity against cancer cells (e.g., IC₅₀ = 2.1 µM for HCT116 cells) .
  • Biological Activity : Demonstrates apoptosis induction via PI permeability in flow cytometry, unlike the unmodified target compound, which lacks reported cytotoxic data .
2-Fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)adenine (CAS: 75607-67-9)
  • Structure : Features a 2-fluoro substitution on the purine and a 5'-phosphate group.
  • Key Difference : The 5'-phosphate acts as a prodrug, improving cellular uptake, while the fluorine enhances electronic interactions with target enzymes (e.g., kinases or polymerases) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Aminoadenosine 2'-Deoxyadenosine N2-Benzyl Derivative (4l)
Molecular Formula C₁₀H₁₄N₆O₄ C₁₀H₁₄N₆O₅ C₁₀H₁₃N₅O₃ C₂₅H₃₀N₆O₂
TPSA (Ų) 132 142 110 78
LogP ~0.3 (estimated) ~0.5 -0.4 >3
Hydrogen Bond Donors 6 7 4 2
Key Functional Groups 2,6-Diaminopurine, 2'-deoxy sugar Arabinose sugar 2'-deoxyribose Benzyl, methoxybenzyl

Biological Activity

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-, commonly referred to as 2,6-diaminopurine deoxyriboside (CAS Number: 116002-29-0), is a purine nucleoside analog with significant biological activity. This compound is synthesized through various methods, including the condensation of adenine with 2-deoxy-D-ribose derivatives. Its unique structure allows it to play essential roles in molecular biology and medicine, particularly in the context of DNA synthesis and repair.

  • Molecular Formula : C10H14N6O3
  • Molecular Weight : 250.26 g/mol
  • Melting Point : Approximately 302 °C
  • Purity : >98% (HPLC)

The biological activity of 9H-Purine-2,6-diamine is primarily attributed to its incorporation into DNA during replication. This incorporation can lead to chain termination or mutations, effectively inhibiting DNA synthesis and cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication, making it a valuable tool in cancer therapy and molecular biology studies.

Anticancer Properties

Research indicates that 9H-Purine-2,6-diamine exhibits potential anticancer properties due to its ability to inhibit DNA synthesis in rapidly dividing cells. This property has been explored in various studies:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the proliferation of cancer cell lines by interfering with DNA replication processes.
  • Mechanistic Studies : In vitro studies demonstrate that treatment with this nucleoside analog leads to increased apoptosis in cancer cells, suggesting its utility as a chemotherapeutic agent.

Role in Molecular Biology

9H-Purine-2,6-diamine is utilized as a building block in the synthesis of nucleic acid analogs and other complex molecules. Its unique structural features allow researchers to explore various biochemical pathways and mechanisms.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of 9H-Purine-2,6-diamine on human leukemia cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 µM, significant apoptosis was observed within 48 hours of treatment.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
504050
1001080

Case Study 2: Mechanism Elucidation

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. The study revealed that treatment with 9H-Purine-2,6-diamine led to the activation of caspase pathways, further confirming its role in inducing apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Differences
AdenosineNatural NucleosideContains a hydroxyl group at the 2' position
InosineNatural NucleosideLacks an amino group at the 6-position
GuanosineNatural NucleosideContains an additional amino group at the 2-position

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
Reactant of Route 2
Reactant of Route 2
9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-

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